Fumaric Acid Monoethyl-d5 Ester

LC-MS/MS Bioanalysis Method Validation

Deuterium-labeled analog with +5 Da mass shift for precise LC-MS/MS quantification of monoethyl fumarate in plasma/kidney matrices. Critical for regulatory-compliant pharmacokinetic studies where non-identical IS (e.g., 13C or structural analogs) introduces unacceptable matrix effect variability. Ensures co-elution with MEF analyte. Recommended for therapeutic drug monitoring and enteric formulation QC.

Molecular Formula C6H8O4
Molecular Weight 149.16 g/mol
Cat. No. B13440970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric Acid Monoethyl-d5 Ester
Molecular FormulaC6H8O4
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)O
InChIInChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/i1D3,2D2
InChIKeyXLYMOEINVGRTEX-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaric Acid Monoethyl-d5 Ester: A Deuterated Internal Standard for Precise Quantification in Pharmacokinetic and Metabolic Research


Fumaric Acid Monoethyl-d5 Ester (CAS 1266398-64-4), also referred to as Monoethyl-d5 Fumarate, is a deuterium-labeled analog of Fumaric Acid Monoethyl Ester (MEF, CAS 2459-05-4). It possesses a molecular formula of C₆H₃D₅O₄ and a molecular weight of 149.16 g/mol . The compound is characterized by the substitution of five hydrogen atoms with deuterium at the ethyl ester moiety, which results in a mass shift of +5 Da relative to the unlabeled parent compound . This isotopic labeling renders it an invaluable internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS)-based quantitative assays, enabling precise measurement of MEF in complex biological matrices without altering the compound's chemical behavior [1].

Why Generic Substitution of Fumaric Acid Monoethyl-d5 Ester Fails in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows, the choice of internal standard is critical for assay accuracy. While structural analogs (e.g., monomethyl fumarate, dimethyl fumarate) or ¹³C-labeled analogs may be considered as alternatives to Fumaric Acid Monoethyl-d5 Ester, they introduce significant analytical risks. Non-identical extraction recovery, divergent chromatographic retention times, and differential matrix effects can compromise precision and accuracy [1]. Moreover, studies have shown that deuterated internal standards, despite being chemically similar, can occasionally exhibit unexpected chromatographic behavior compared to the analyte [2]. This underscores the necessity of using an isotopically labeled analog that is structurally identical to the target analyte, ensuring co-elution and equivalent ionization efficiency. Therefore, substituting the deuterated MEF internal standard with a non-identical analog is not scientifically justifiable for methods requiring rigorous validation and regulatory compliance, such as those in pharmacokinetic studies and therapeutic drug monitoring .

Quantitative Differentiation of Fumaric Acid Monoethyl-d5 Ester Against Closest Analogs


Mass Shift Differentiation for Interference-Free LC-MS/MS Quantification

Fumaric Acid Monoethyl-d5 Ester provides a +5 Da mass shift relative to unlabeled MEF, enabling unequivocal mass spectrometric differentiation in complex biological matrices. In contrast, using a structural analog such as monomethyl fumarate (MMF) would result in a different molecular weight (MW: 130.10 g/mol) and distinct fragmentation pattern, introducing potential cross-talk and requiring separate calibration curves. The deuterium labeling ensures that the internal standard co-elutes with the analyte, compensating for ion suppression/enhancement effects, which is critical for achieving accurate quantification within the required ±15% (or ±20% at LLOQ) acceptance criteria for bioanalytical method validation [1].

LC-MS/MS Bioanalysis Method Validation

Differential In Vivo Pharmacokinetics: Monoethyl Fumarate (MEF) vs. Monomethyl Fumarate (MMF)

In a pharmacokinetic study of psoriasis patients, the in vivo parameters of MEF and MMF were directly compared. MEF exhibited a shorter terminal half-life (t₁/₂ = 25.4 min) compared to MMF (t₁/₂ = 38.7 min). Additionally, the systemic exposure (AUC₀–∞) for MEF was 63.6 min·μg·mL⁻¹, which is approximately 63% lower than the 172 min·μg·mL⁻¹ observed for MMF [1]. This difference in clearance and exposure is critical for understanding the distinct pharmacodynamic profiles of these two fumaric acid esters, which are not interchangeable [2].

Pharmacokinetics Psoriasis Drug Metabolism

Comparative In Vitro Stability: MEF and MMF Remain Intact Under Simulated Intestinal Conditions

An in vitro study simulating gastrointestinal conditions demonstrated that both MEF and MMF remained chemically stable at pH 8 (simulating the small intestine) for the duration of a 6-hour analysis. In contrast, dimethyl fumarate (DMF) is rapidly hydrolyzed to MMF under these conditions [1]. This finding is crucial for the development of enteric-coated formulations, as it confirms that MEF, unlike DMF, does not require a prodrug conversion step in the intestine and is absorbed as the intact ester. Quantification of MEF in these stability studies necessitates a stable, isotopically labeled internal standard like Fumaric Acid Monoethyl-d5 Ester to accurately measure the parent compound.

In Vitro Stability Drug Formulation Enteric Coating

Differential Biodistribution: MEF Partitions Preferentially to Kidney vs. MMF to Brain

In a comparative in vivo study, while MEF and MMF were absorbed to a similar degree after oral dosing, their biodistribution patterns differed significantly. Monomethyl fumarate (MMF), the primary metabolite of DMF, exhibited a higher degree of brain penetration, whereas monoethyl fumarate (MEF) was preferentially partitioned into kidney tissue [1]. This differential tissue tropism has direct implications for target organ exposure and potential toxicity profiles. Accurate measurement of MEF concentrations in these distinct tissues requires a robust internal standard, such as Fumaric Acid Monoethyl-d5 Ester, to correct for matrix effects that vary between brain and kidney homogenates.

Biodistribution Tissue Uptake In Vivo Pharmacology

Optimal Application Scenarios for Fumaric Acid Monoethyl-d5 Ester Based on Evidence


LC-MS/MS Method Development and Validation for MEF Quantification in Pharmacokinetic Studies

Given the distinct pharmacokinetic profile of MEF (t₁/₂ = 25.4 min; AUC = 63.6 min·μg·mL⁻¹) compared to MMF, this deuterated internal standard is indispensable for developing and validating robust LC-MS/MS assays. It enables precise and accurate quantification of MEF in plasma samples from clinical or preclinical pharmacokinetic studies, where differentiating between fumarate esters is critical for correct therapeutic monitoring .

Quantitative Biodistribution Studies of MEF in Renal Tissues

The finding that MEF preferentially partitions into the kidney, unlike MMF which targets the brain, makes this compound a key reagent for studies investigating the renal pharmacokinetics or potential nephrotoxicity of fumarate esters. Fumaric Acid Monoethyl-d5 Ester serves as the optimal internal standard to correct for complex matrix effects encountered during LC-MS/MS analysis of kidney tissue homogenates .

Stability Testing of MEF in Enteric-Coated Drug Formulations

The proven stability of MEF at intestinal pH (pH 8), in contrast to the rapid hydrolysis of DMF, necessitates its accurate quantification during dissolution testing and stability studies of enteric-coated formulations. Using the deuterated internal standard ensures that the measured MEF concentration reflects the intact drug, not a mixture of degradation products, providing reliable data for formulation development and quality control .

Reference Standard for Traceability in Pharmacopeial Methods

As a fully characterized and compliant reference standard, Monoethyl-d5 Fumarate is used for analytical method development, validation, and quality control applications during the synthesis and formulation of active pharmaceutical ingredients (APIs) containing fumarate salts. It provides traceability against pharmacopeial standards (USP or EP) for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumaric Acid Monoethyl-d5 Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.